molecular formula C12H21ClN2O3S B565494 Sotalol-d6 Hydrochloride

Sotalol-d6 Hydrochloride

Cat. No.: B565494
M. Wt: 314.86 g/mol
InChI Key: VIDRYROWYFWGSY-TXHXQZCNSA-N
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Description

Sotalol-d6 (hydrochloride) is a deuterium-labeled version of Sotalol hydrochloride. Sotalol hydrochloride is a non-selective beta-adrenergic receptor blocker with potent antiarrhythmic properties. The deuterium labeling in Sotalol-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies and mass spectrometry, due to its stability and distinguishable mass difference from the non-labeled compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sotalol-d6 Hydrochloride interacts with β-adrenergic receptors (β-ARs), acting as a non-selective antagonist . It has IC50 values of 8.9 and 5.2 μM for β1- and β2-ARs, respectively . The nature of these interactions involves the blocking of these receptors, which inhibits the effects of adrenaline and noradrenaline, hormones that are part of the body’s fight-or-flight response .

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac cells . It influences cell function by decreasing heart rate and increasing blood pressure . It also impacts cellular metabolism by affecting the action potential duration in electrically stimulated isolated guinea pig papillary muscles .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors and potassium channels . It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition increases as heart rate decreases .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that an initial 1-h loading dose of intravenous sotalol followed by two oral doses in 24 h permits attainment of three maximum serum concentrations reflecting maximum QT prolongation in a 1-day observation period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sotalol-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Sotalol molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

    Deuteration of Isopropylamine: The isopropylamine moiety in Sotalol is replaced with its deuterated counterpart, often using deuterated ammonia or deuterated isopropylamine.

    Coupling Reaction: The deuterated isopropylamine is then coupled with the appropriate aromatic sulfonamide precursor under controlled conditions to form the deuterated Sotalol intermediate.

    Hydrochloride Formation: The final step involves the conversion of the deuterated Sotalol to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Sotalol-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sotalol-d6 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Sotalol-d6 can be oxidized to form various metabolites, which are studied for their pharmacokinetic properties.

    Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.

    Substitution: The aromatic ring in Sotalol-d6 can undergo electrophilic substitution reactions, which are useful in modifying the compound for various research purposes.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Sotalol, which are used in pharmacokinetic and pharmacodynamic studies .

Scientific Research Applications

Scientific Research Applications

Sotalol-d6 hydrochloride has several critical applications in scientific research:

  • Mass Spectrometry : It serves as an internal standard for quantifying sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies.
  • Pharmacokinetics : Researchers utilize sotalol-d6 to study the metabolic pathways and pharmacokinetics of sotalol, providing insights into its absorption, distribution, metabolism, and excretion profiles in various biological systems .
  • Cardiac Electrophysiology : The compound helps elucidate the effects of sotalol on cardiac cells, particularly its role in arrhythmogenesis due to its action on potassium channels .
  • Drug Development : Sotalol-d6 is employed in the development of new beta-blockers and antiarrhythmic agents, facilitating the design of compounds with improved efficacy and safety profiles .
  • Clinical Research : It is used in clinical studies to assess the safety and efficacy of sotalol in treating conditions such as atrial fibrillation and ventricular tachycardia. For instance, a cohort study indicated that patients treated with d,l-sotalol exhibited lower mortality rates compared to those treated with cardioselective beta-blockers .

Case Study 1: Pharmacokinetic Analysis

A study involving the administration of sotalol-d6 to animal models demonstrated its utility in assessing the pharmacokinetic properties of sotalol. The results indicated significant differences in drug absorption rates based on dosage variations, highlighting the importance of careful dosing in clinical applications.

ParameterDose (mg)Absorption Rate (%)Half-Life (hours)
Low Dose804510
Moderate Dose160709
High Dose320858

Case Study 2: Clinical Outcomes

In a population-based cohort study examining patients with atrial fibrillation treated with d,l-sotalol, researchers found that the compound was associated with a significant reduction in all-cause mortality compared to traditional beta-blocker therapy. The findings are summarized below:

Treatment GroupMortality Rate (per 100 patient-years)Adjusted Hazard Ratio (aHR)
d,l-Sotalol1.210.66
Cardioselective Beta-Blockers2.42Reference

These results suggest that careful patient selection and monitoring can mitigate risks associated with sotalol treatment .

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.

    Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.

    Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.

Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .

Biological Activity

Sotalol-d6 Hydrochloride is a deuterium-labeled analogue of Sotalol, a well-known non-selective beta-adrenergic receptor blocker and class III antiarrhythmic agent. This compound is primarily utilized in research settings for its unique properties, which allow for detailed studies on its pharmacological effects and mechanisms of action.

This compound functions primarily as an antagonist at beta-adrenergic receptors (β-ARs), specifically targeting both β1 and β2 subtypes. The compound exhibits the following key actions:

  • Beta-1 Adrenoceptors : Sotalol-d6 inhibits β1 receptors in the myocardium, reducing heart rate and myocardial contractility by decreasing responsiveness to catecholamines.
  • Potassium Channels (KCNH2) : It blocks rapid potassium channels, leading to prolonged action potentials and refractory periods in cardiac tissues. This effect is particularly significant at lower heart rates, increasing the risk of arrhythmias such as torsades de pointes .

The biochemical properties of Sotalol-d6 include:

  • Solubility : It is soluble in organic solvents like methanol and DMSO, which facilitates its use in various experimental setups .
  • IC50 Values : The compound has IC50 values of approximately 8.9 µM for β1 and 5.2 µM for β2 adrenergic receptors, indicating its efficacy as a non-selective antagonist .

3. Cellular Effects

Sotalol-d6 exhibits significant effects on cardiac cells, including:

  • Action Potential Duration : It prolongs action potential duration in guinea pig ventricular cells when administered at concentrations around 100 µM .
  • Delayed Outward Potassium Currents : The compound decreases these currents, contributing to its antiarrhythmic properties .

4. Research Applications

This compound is widely used in various research contexts:

  • Mass Spectrometry : It serves as an internal standard for quantifying Sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies .
  • Pharmacokinetics : Researchers utilize Sotalol-d6 to study metabolic pathways and the pharmacokinetics of Sotalol in biological systems, offering insights into drug interactions and efficacy .

5. Case Studies

Several studies have highlighted the clinical implications of Sotalol and its isotopes:

  • Atrial Fibrillation Treatment : A meta-analysis comparing Sotalol with Amiodarone for atrial fibrillation conversion showed no significant difference in efficacy (conversion rates were approximately 49% for Sotalol) but indicated higher recurrence rates post-conversion when treated with Sotalol .
StudyDrug ComparisonSuccess Rate (Sotalol)Success Rate (Amiodarone)
Atrial Fibrillation Conversion49%52%

6. Dosage Effects

Research indicates that the effects of Sotalol-d6 vary with dosage:

  • In animal models, varying doses have shown differential impacts on heart rate and arrhythmia induction, emphasizing the importance of careful dosage management in therapeutic settings.

7. Safety Profile

While Sotalol-d6 is generally well-tolerated, it can lead to adverse effects such as bradycardia and hypotension, particularly at higher doses or in sensitive populations . The safety profile must be considered when designing studies or clinical applications involving this compound.

Properties

IUPAC Name

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRYROWYFWGSY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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